1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Overview
Description
1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and an indole moiety, which are connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 3-chloroaniline with isocyanates or carbamates. One common method is the reaction of 3-chloroaniline with 1-(2-methoxyethyl)-1H-indole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with different nucleophiles.
Scientific Research Applications
1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its biological activity and solubility.
1-(3-bromophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
1-(3-chlorophenyl)-3-(1-(2-ethoxyethyl)-1H-indol-3-yl)urea: Contains an ethoxyethyl group instead of methoxyethyl, which may influence its pharmacokinetic properties.
Uniqueness
1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the presence of both the chlorophenyl and methoxyethyl groups, which can confer specific chemical and biological properties. These structural features may enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-10-9-22-12-16(15-7-2-3-8-17(15)22)21-18(23)20-14-6-4-5-13(19)11-14/h2-8,11-12H,9-10H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFQDIWPGFDREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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